

Preparing Stock Solutions of VU0134992 Hydrochloride in DMSO: Application Notes and Protocols

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Compound of Interest

Compound Name: VU0134992 hydrochloride

Cat. No.: B2740452

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and handling of stock solutions of the Kir4.1 potassium channel blocker, **VU0134992 hydrochloride**, in dimethyl sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Chemical and Physical Properties

VU0134992 hydrochloride is a subtype-preferring and orally active inhibitor of the Kir4.1 potassium channel.^{[1][2]} A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Data for **VU0134992 Hydrochloride**

Property	Value
IUPAC Name	2-[2-bromo-4-(1-methylethyl)phenoxy]-N-(2,2,6,6-tetramethyl-4-piperidiny)-acetamide, hydrochloride
Molecular Formula	C ₂₀ H ₃₁ BrN ₂ O ₂ · HCl
Molecular Weight	411.4 g/mol [3][4]
Appearance	Solid[3]
Purity	≥95%[3][4]
Solubility in DMSO	Variable, reported from ~1 mg/mL to 100 mM (~41.14 mg/mL).[3][5] Sonication may be required to achieve higher concentrations.[6]
Storage (Solid)	-20°C[3][5]
Storage (Stock Solution)	-20°C for short-term (up to 1 month), -80°C for long-term (up to 6 months or 1 year).[2][3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO for In Vitro Assays

This protocol is suitable for preparing a high-concentration stock solution for use in cell-based assays, such as patch-clamp electrophysiology.[7][8]

Materials:

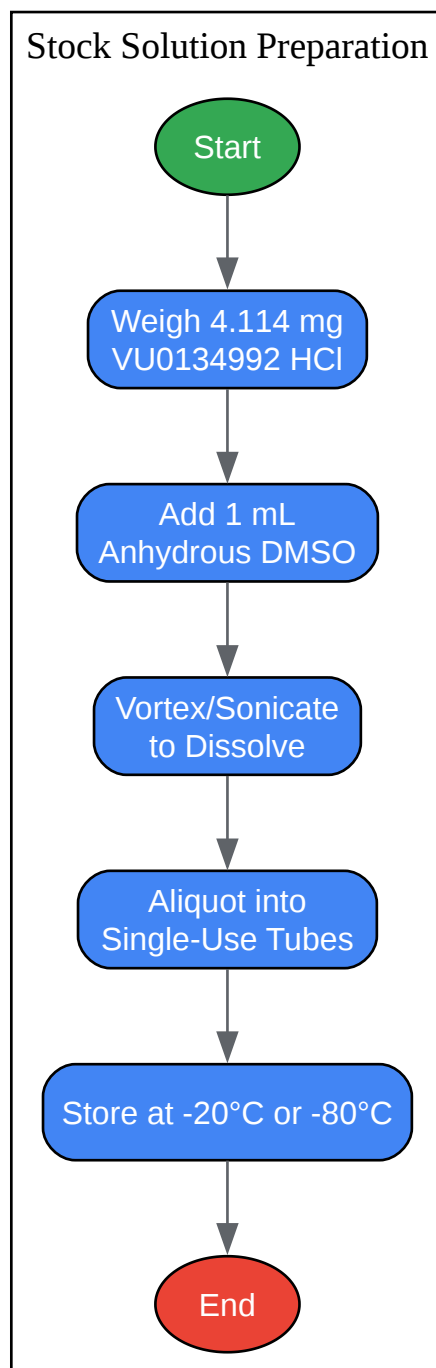
- **VU0134992 hydrochloride** powder
- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes
- Calibrated micropipettes and sterile tips

- Analytical balance
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculation:
 - To prepare 1 mL of a 10 mM stock solution, the required mass of **VU0134992 hydrochloride** (MW: 411.4 g/mol) is calculated as follows:
 - $\text{Mass (mg)} = 10 \text{ mmol/L} * 1 \text{ mL} * (1 \text{ L} / 1000 \text{ mL}) * 411.4 \text{ g/mol} * (1000 \text{ mg} / 1 \text{ g}) = 4.114 \text{ mg}$
- Weighing:
 - Tare a sterile microcentrifuge tube on an analytical balance.
 - Carefully weigh 4.114 mg of **VU0134992 hydrochloride** powder into the tube.
- Dissolution:
 - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
 - Vortex the solution vigorously until the solid is completely dissolved.
 - If complete dissolution is not achieved, sonicate the tube in a water bath for short intervals.
- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 μL) in sterile microcentrifuge tubes.
 - Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

- Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[3]



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Caption: Workflow for preparing a 10 mM **VU0134992 hydrochloride** stock solution in DMSO.

Preparation of a Dosing Solution for In Vivo Oral Gavage

For in vivo studies, **VU0134992 hydrochloride** is often administered as a suspension or solution in a vehicle containing co-solvents to improve solubility and bioavailability.^{[3][9]} This protocol is based on a commonly used vehicle for oral gavage in rats at dosages of 50-100 mg/kg.^{[9][10]}

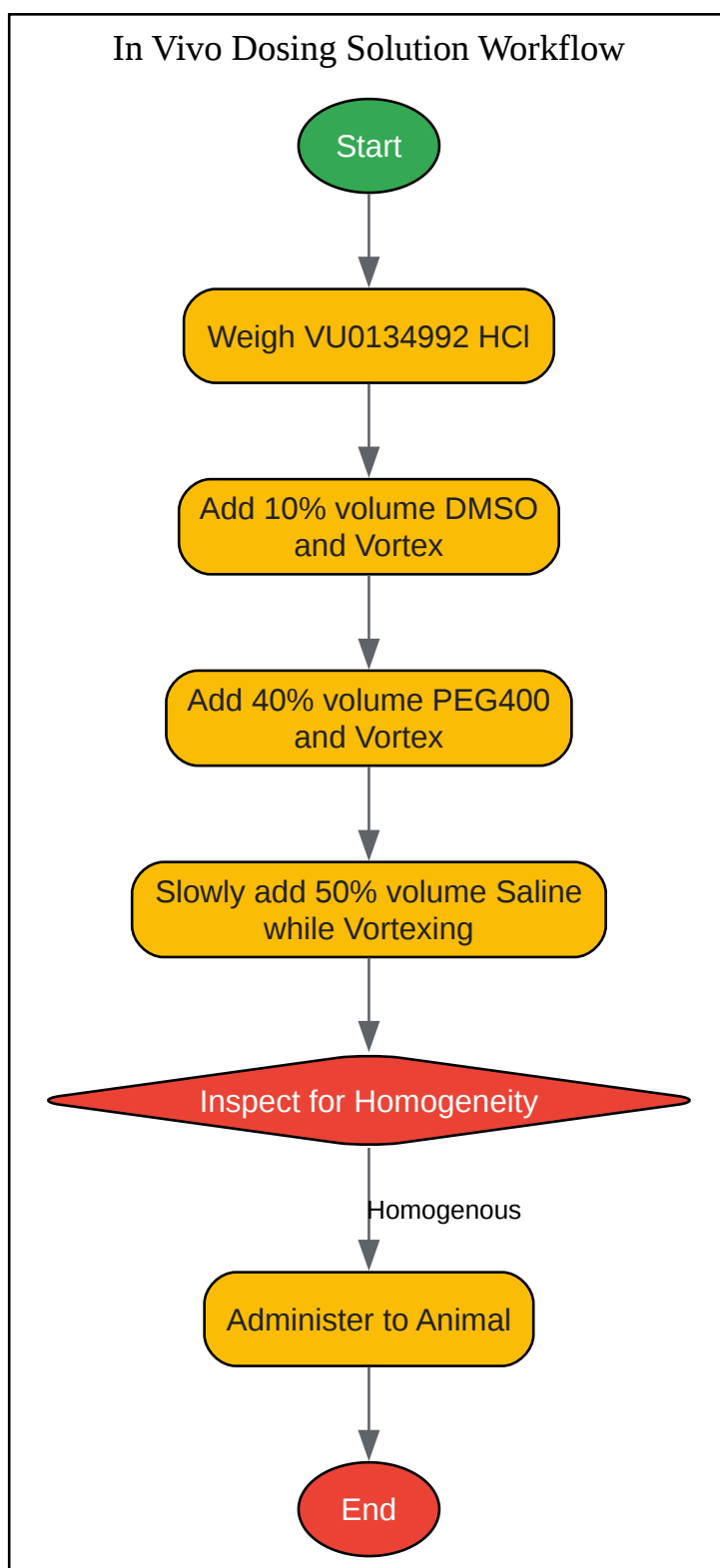
Materials:

- **VU0134992 hydrochloride** powder
- Anhydrous DMSO
- Polyethylene glycol 400 (PEG400)
- Sterile saline (0.9% NaCl)
- Sterile conical tubes
- Calibrated micropipettes and sterile tips
- Analytical balance
- Vortex mixer

Procedure:

- Vehicle Preparation:
 - Prepare the vehicle by mixing 10% DMSO, 40% PEG400, and 50% saline (by volume). For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG400, and 5 mL of saline.
- Calculation (Example for a 50 mg/kg dose):
 - For a 250 g (0.25 kg) rat, the total dose is: $50 \text{ mg/kg} \times 0.25 \text{ kg} = 12.5 \text{ mg}$.
 - Assuming a dosing volume of 5 mL/kg, the required volume is: $5 \text{ mL/kg} \times 0.25 \text{ kg} = 1.25 \text{ mL}$.

- The required concentration of the dosing solution is: $12.5 \text{ mg} / 1.25 \text{ mL} = 10 \text{ mg/mL}$.
- Preparation of Dosing Solution:
 - Weigh the calculated amount of **VU0134992 hydrochloride** (e.g., 12.5 mg) into a sterile conical tube.
 - Add a small volume of DMSO (e.g., 125 μL , which is 10% of the final volume) and vortex to create a slurry.
 - Add the PEG400 (e.g., 500 μL , 40% of the final volume) and vortex thoroughly.
 - Slowly add the saline (e.g., 625 μL , 50% of the final volume) dropwise while continuously vortexing to prevent precipitation.
 - Visually inspect the final solution to ensure it is a homogenous suspension or solution. This formulation should be prepared fresh on the day of the experiment.



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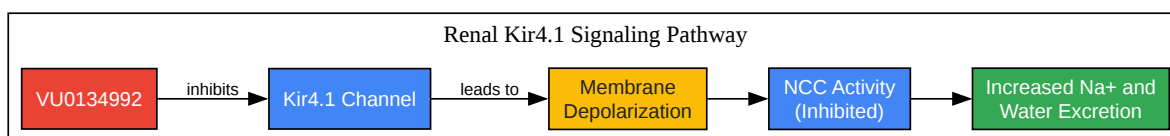
Caption: Workflow for preparing an in vivo dosing solution of **VU0134992 hydrochloride**.

Safety Precautions

- **VU0134992 hydrochloride** should be considered hazardous until further information is available.[3]
- Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound and its solutions.
- Handle the powder in a well-ventilated area or a chemical fume hood.
- Consult the Safety Data Sheet (SDS) for complete safety information.

Signaling Pathway of VU0134992 in Renal Tubules

VU0134992 inhibits the Kir4.1 channel located on the basolateral membrane of distal convoluted tubule (DCT) cells in the kidney. This inhibition leads to membrane depolarization, which in turn reduces the activity of the Na-Cl cotransporter (NCC), resulting in increased sodium and water excretion (diuresis and natriuresis).[10]



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Caption: Simplified signaling pathway of VU0134992 in renal distal convoluted tubule cells.

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- To cite this document: BenchChem. [Preparing Stock Solutions of VU0134992 Hydrochloride in DMSO: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2740452#preparing-vu0134992-hydrochloride-stock-solutions-in-dmsol]

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